REACTION_CXSMILES
|
Cl.[N:2]1([C:8](=[O:21])[CH2:9][C:10]2[CH:15]=[CH:14][C:13](N3C=NN=N3)=[CH:12][CH:11]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.N1([C:28]([O:30][C:31](C)(C)C)=[O:29])CCNCC1.O=C1C2C=CC(CC(O)=O)=CC=2CO1>>[O:21]=[C:8]([N:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1)[CH2:9][C:10]1[CH:11]=[CH:12][C:13]2[C:28](=[O:29])[O:30][CH2:31][C:14]=2[CH:15]=1 |f:0.1|
|
Name
|
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(CC1=CC=C(C=C1)N1N=NN=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1OCC2=C1C=CC(=C2)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1=CC2=C(C(OC2)=O)C=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |